(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride
Description
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride is a bicyclo[1.1.1]pentane (BCP)-derived compound characterized by a rigid, strained hydrocarbon core with an aminomethyl alcohol substituent. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for enhancing pharmacokinetic profiles or serving as a bioisostere for aromatic rings .
Properties
IUPAC Name |
(3-amino-1-bicyclo[1.1.1]pentanyl)methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-6-1-5(2-6,3-6)4-8;/h8H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNIMIQTGGVJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638767-26-6, 1980045-93-9 | |
| Record name | (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through a series of cyclization reactions.
Amination: The bicyclo[1.1.1]pentane is then subjected to amination to introduce the amino group at the 3-position. This can be achieved using reagents such as ammonia or amines under appropriate conditions.
Hydroxylation: The next step involves the introduction of the hydroxyl group at the 1-position. This can be done through oxidation reactions using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives:
Mechanistic Insight : Oxidation with KMnO<sub>4</sub> proceeds via radical intermediates, confirmed by TEMPO trapping experiments . The bicyclic structure stabilizes transition states, enhancing reaction efficiency .
Reduction Reactions
The amine and hydroxymethyl groups participate in selective reductions:
Hydroxymethyl Reduction
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Reagent : LiAlH<sub>4</sub> in THF
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Product : (3-Aminobicyclo[1.1.1]pentan-1-yl)methane
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Yield : 86% (demonstrated in analogous fluorinated derivatives) .
Amine Reduction
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Reagent : H<sub>2</sub>/Pd-C
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Product : Primary amine (dehydrochlorinated form)
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Note : Requires neutralization of HCl prior to reaction.
Substitution Reactions
The amino group acts as a nucleophile in SN<sub>2</sub> reactions:
| Electrophile | Conditions | Product | Application |
|---|---|---|---|
| Alkyl halides (R-X) | DMF, 60°C | N-Alkylated bicyclopentyl derivatives | Pharmaceutical intermediates |
| Acyl chlorides (R-COCl) | Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | Amide derivatives | Enzyme inhibition studies |
Example : Reaction with benzyl chloroformate yields N-Boc-protected analogs, critical for peptide coupling .
Acylation and Carbamate Formation
The hydrochloride salt reacts with anhydrides or active esters:
Reagent : Acetic anhydride
Product : N-Acetylated derivative
Conditions : Reflux in toluene, 85% yield .
Reagent : Di-tert-butyl dicarbonate
Product : N-Boc-protected amine
Use : Stabilizes the amine for further synthetic modifications .
Radical-Mediated Functionalization
The bicyclo[1.1.1]pentane core participates in radical chain reactions:
Three-component carboamination
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Reagents : Alkyl iodides, azides
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Product : 1,3-disubstituted bicyclopentanes
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Mechanism : Iodine abstraction initiates radical propagation, confirmed by DFT calculations .
Stability Under Physiological Conditions
Hydrolysis Studies :
Comparative Reactivity Table
This compound’s reactivity profile enables its use in synthesizing bioisosteres for drug discovery, particularly in replacing tert-butyl or aromatic groups . Recent advances in flow chemistry have improved the scalability of its derivatives, with kilogram-scale synthesis achieved for key intermediates .
Scientific Research Applications
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The unique bicyclic structure makes it a valuable component in the design of novel materials with specific mechanical and thermal properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The bicyclic structure allows for unique interactions with biological macromolecules, influencing their function and stability.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₆H₁₂ClNO
- Molecular Weight : 149.62 g/mol (CAS 2227206-71-3)
- CAS Variants : 1980045-93-9 (98% purity, BLDpharm)
- Synthesis : Large-scale routes involve intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, with modifications such as fluorination or amination .
The compound is typically stored at 2–8°C under inert conditions and is commercially available in quantities up to 5 g, priced at $823/5 g .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives are prized for their structural rigidity and metabolic stability. Below is a comparative analysis of key analogs:
Structural and Functional Analogues
Key Findings
Chlorinated derivatives are cost-effective ($403/5 g) but less explored in vivo . Ester/Acid Groups: Methyl ester (676371-65-6) and acetic acid (2096992-16-2) variants introduce polarity, improving aqueous solubility for prodrug strategies .
Synthetic Accessibility :
- The parent compound’s synthesis requires multi-step protocols, including Staudinger reactions with (PhO)₂P(O)N₃ . In contrast, chlorinated derivatives are synthesized via direct halogenation, reducing costs .
Safety Profiles :
- Most BCP derivatives share GHS hazard codes (e.g., H302, H315, H319), necessitating PPE during handling . The methyl ester variant (676371-65-6) shows higher acute oral toxicity (LD₅₀: 300 mg/kg in rats) compared to the parent compound .
Market Availability :
- The target compound is priced higher ($823/5 g) than 3-Chloro-BCP-amine HCl ($403/5 g), reflecting its demand in drug discovery .
Biological Activity
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride, also known by its CAS number 1980045-93-9, is a bicyclic amine with potential applications in various fields, including medicinal chemistry and biochemistry. This compound exhibits unique structural properties that may influence its biological activity, particularly in enzyme interactions and as a potential therapeutic agent.
- Molecular Formula : CHClNO
- Molecular Weight : 149.62 g/mol
- IUPAC Name : this compound
- Purity : Typically around 97% .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Interaction with Enzymes
Research indicates that this compound can serve as a biochemical probe for studying enzyme-substrate interactions. Its bicyclic structure may enhance binding affinity to certain enzymes, potentially inhibiting their activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Enzyme Interaction
In a study examining the interaction of this compound with a specific enzyme, researchers found that the compound significantly inhibited enzyme activity at low concentrations. This suggests its potential use in drug development targeting metabolic enzymes .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound revealed that it was effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could be further developed into an antimicrobial agent .
Research Applications
The compound's unique structure and biological properties make it a valuable candidate for various research applications:
Q & A
Q. What are the recommended synthetic routes for (3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride?
The compound is synthesized via hydrogen-borrowing alkylation using iridium catalysts under mild conditions (room temperature, tert-amyl alcohol solvent). Key steps include silica gel column chromatography for purification (elution with 0–2% methanol in CH₂Cl₂ + 1% triethylamine) and structural confirmation via ¹H NMR spectroscopy . Alternative routes may involve intermediates like [1.1.1]propellane derivatives, as described for related bicyclo compounds .
Q. How is this compound characterized spectroscopically in research settings?
Nuclear Magnetic Resonance (¹H NMR) in CDCl₃ is a primary method for structural elucidation. Peaks corresponding to the bicyclo[1.1.1]pentane core and hydroxyl/amine protons are critical. For example, analogous compounds show distinct resonances for fluorophenyl and pyrrolidinyl substituents in the 6–8 ppm and 1–3 ppm ranges, respectively . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and purity.
Q. What safety protocols are essential for handling this compound?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust or vapors .
- Storage: Maintain at 2–8°C under inert atmosphere to preserve stability .
- Spill Management: Avoid dust generation; collect spills in sealed containers for approved waste disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for functionalizing this bicyclo compound?
- Catalyst Screening: Iridium catalysts enable C-alkylation at room temperature with high functional group tolerance .
- Solvent Effects: Polar aprotic solvents (e.g., tert-amyl alcohol) enhance reaction efficiency.
- Purification: Gradient elution in column chromatography (e.g., 0–2% methanol in CH₂Cl₂) improves yield and purity .
- Scale-Up Challenges: Monitor exothermic reactions and adjust catalyst loading to prevent side products.
Q. How should researchers address contradictions in spectroscopic data during structural analysis?
- Multi-Technique Validation: Cross-validate NMR findings with MS, IR, and X-ray crystallography (if crystals are obtainable).
- Dynamic Effects: Consider conformational flexibility of the bicyclo core, which may cause splitting or broadening of NMR peaks .
- Impurity Profiling: Use HPLC or GC-MS to detect byproducts (e.g., unreacted starting materials) that may skew data .
Q. What role does this compound play in medicinal chemistry and drug discovery?
- Bioisostere Applications: The bicyclo[1.1.1]pentane motif serves as a rigid, sp³-rich scaffold to replace aromatic rings, improving solubility and metabolic stability .
- Targeted Delivery: Derivatives like DNL343 (a neurodegenerative disease therapeutic) highlight its utility in designing blood-brain barrier-penetrant molecules .
- PROTAC Development: Functionalization with amine and hydroxyl groups enables conjugation to E3 ligase ligands, facilitating protein degradation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
